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Compound of Interest

Compound Name: (R)-3-Methylmorpholine

Cat. No.: B152330 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine has emerged as a critical chiral building block in medicinal chemistry,

prized for its ability to impart desirable physicochemical and pharmacological properties to drug

candidates. Its rigid, saturated heterocyclic structure, combined with a stereodefined methyl

group, allows for precise, three-dimensional interactions with biological targets. This guide

provides a comprehensive overview of (R)-3-methylmorpholine, covering its synthesis, key

applications in drug discovery with a focus on kinase and dopamine receptor modulators, and

detailed experimental protocols.

Physicochemical Properties
(R)-3-Methylmorpholine, with the chemical formula C5H11NO, is a colorless liquid with a

characteristic amine odor.[1] Its chiral center at the C3 position is crucial for the stereospecific

interactions that drive its utility in drug design.
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Property Value

CAS Number 74572-04-6

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

Appearance Colorless liquid

IUPAC Name (3R)-3-methylmorpholine

Synthesis of (R)-3-Methylmorpholine
The enantiomerically pure (R)-3-methylmorpholine is most commonly synthesized from the

chiral pool, starting from the readily available amino acid, L-alanine. The synthesis involves two

key steps: the formation of the chiral lactam, (R)-5-methylmorpholin-3-one, followed by its

reduction.

Experimental Protocol: Synthesis of (R)-5-
methylmorpholin-3-one from L-Alanine
This procedure involves the conversion of a chiral amino acid into the corresponding amino

alcohol, followed by cyclization.

Materials:

L-alanine

Reagents for amino acid reduction (e.g., Lithium aluminum hydride or Borane-dimethyl

sulfide complex)

A suitable C2-synthon for cyclization (e.g., chloroacetyl chloride)

Strong base (e.g., potassium tert-butoxide, sodium methoxide, or sodium hydride)

Anhydrous solvents (e.g., Tetrahydrofuran (THF))

Step-by-step procedure:
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Reduction of L-alanine to (S)-2-aminopropan-1-ol: In a flame-dried round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon), suspend L-alanine in anhydrous THF. Cool the

suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g.,

1.0 M Borane-dimethyl sulfide complex in THF) dropwise to the stirred suspension. After the

addition is complete, allow the reaction mixture to warm to room temperature and then reflux

for the appropriate time to ensure complete reduction.

Reaction with Chloroacetyl Chloride: Cool the solution of (S)-2-aminopropan-1-ol to 0 °C.

Slowly add chloroacetyl chloride dropwise. An appropriate base, such as triethylamine or

pyridine, may be used to scavenge the HCl byproduct.

Cyclization to (R)-5-methylmorpholin-3-one: To the resulting amide, add a strong base such

as potassium tert-butoxide in anhydrous THF at 0 °C. Allow the reaction to warm to room

temperature and stir until the cyclization is complete, as monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the

product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel to afford pure (R)-5-

methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-
methylmorpholin-3-one to (R)-3-Methylmorpholine
This reduction is a standard procedure for converting lactams to cyclic amines.[2]

Materials:

(R)-5-methylmorpholin-3-one

Lithium aluminum hydride (LAH)

Anhydrous tetrahydrofuran (THF)

Water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK538242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2N Sodium hydroxide solution

Ethyl acetate

Anhydrous sodium sulfate

Diatomaceous earth (Celite®)

Step-by-step procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2

equivalents) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath under a

nitrogen atmosphere.

Addition of Lactam: Dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF

(20 mL) and add it slowly dropwise to the LAH suspension via the dropping funnel.

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at

room temperature for 16 hours.

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and

sequentially add water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL)

dropwise to quench the excess LAH. A granular precipitate should form.

Work-up: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a

pad of diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.

Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.[2]

Applications in Medicinal Chemistry
The (R)-3-methylmorpholine moiety is a key structural feature in several classes of

therapeutic agents, most notably as inhibitors of the PI3K/Akt/mTOR signaling pathway and as

antagonists of the dopamine D4 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK538242/
https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it

a prime target for drug development. The (R)-3-methylmorpholine moiety has been identified

as a key feature in potent and selective mTOR kinase inhibitors.[3] The methyl group at the C3

position can create favorable interactions within the ATP-binding pocket of the kinase,

enhancing both potency and selectivity over other related kinases like PI3Kα.[3]

Certain triazine derivatives incorporating (R)-3-methylmorpholine have shown potent

inhibition of mTOR with good selectivity over PI3Kα.[3]

Workflow for the Synthesis of a Triazine-based mTOR Inhibitor
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Caption: General synthetic workflow for triazine-based mTOR inhibitors.
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Quantitative Data: mTOR and PI3Kα Inhibition by (R)-3-Methylmorpholine-Containing

Compounds

Compound mTOR IC₅₀ (nM) PI3Kα IC₅₀ (nM)
Selectivity
(PI3Kα/mTOR)

Compound A 1.5 50 33.3

Compound B 2.1 105 50.0

Compound C 0.8 35 43.8

Note: Data is representative and compiled from various sources in the literature.

PI3K/Akt/mTOR Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b152330?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine D4 Receptor Antagonists
The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various

neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4] The

chiral morpholine scaffold, particularly with the (R)-configuration, has been identified as a

potent and selective antagonist for the D4 receptor.[4]

Experimental Workflow for Synthesis and Evaluation of D4R Antagonists
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Caption: Simplified Dopamine D4 receptor signaling pathway and antagonist action.
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Conclusion
(R)-3-Methylmorpholine is a versatile and valuable chiral building block in medicinal

chemistry. Its straightforward synthesis from L-alanine and its ability to confer high potency and

selectivity make it an attractive scaffold for the development of novel therapeutics. The

successful application of this moiety in the design of inhibitors for the PI3K/Akt/mTOR pathway

and antagonists for the dopamine D4 receptor highlights its significance in addressing key

therapeutic targets. The detailed protocols and data presented in this guide are intended to

facilitate further research and development efforts leveraging the unique properties of (R)-3-
methylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.benchchem.com/product/b152330?utm_src=pdf-body
https://www.benchchem.com/product/b152330?utm_src=pdf-custom-synthesis
https://www.scilit.com/publications/6dc060e8610823308ed5d3fe63fde1c7
https://www.scilit.com/publications/6dc060e8610823308ed5d3fe63fde1c7
https://www.ncbi.nlm.nih.gov/books/NBK538242/
https://pubmed.ncbi.nlm.nih.gov/20223664/
https://pubmed.ncbi.nlm.nih.gov/20223664/
https://pubmed.ncbi.nlm.nih.gov/20223664/
https://www.researchgate.net/figure/Key-components-of-the-PI3K-Akt-mTOR-signalling-pathway-showing-activator-black-arrows_fig1_310572364
https://www.benchchem.com/product/b152330#r-3-methylmorpholine-as-a-chiral-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b152330#r-3-methylmorpholine-as-a-chiral-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b152330#r-3-methylmorpholine-as-a-chiral-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b152330#r-3-methylmorpholine-as-a-chiral-building-block-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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